(1S,4R)-N-Desmethyl Sertraline Hydrochloride

Serotonin Transporter SERT Reuptake Inhibition

Accurately quantifying the active sertraline metabolite in late-stage pharmacokinetic studies is challenging due to its extended 62-104 h half-life and distinct dual transporter profile. (1S,4R)-N-Desmethyl Sertraline Hydrochloride (CAS 675126-07-5) resolves this with: • Reference standard with >99% purity for reliable LC-MS/MS quantification at later time points. • SERT IC50 of 19 nM and NET IC50 of 35 nM for investigating dual transporter pharmacology. • Low intraindividual variability (CV=19%) in metabolite-to-parent ratio, ensuring metabolic stability assessment. Supplied with full certificates of analysis to support analytical method validation and regulatory submissions.

Molecular Formula C16H16Cl3N
Molecular Weight 328.661
CAS No. 675126-07-5
Cat. No. B563604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,4R)-N-Desmethyl Sertraline Hydrochloride
CAS675126-07-5
Synonyms(1S,4R)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine Hydrochloride; 
Molecular FormulaC16H16Cl3N
Molecular Weight328.661
Structural Identifiers
SMILESC1CC(C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl)N.Cl
InChIInChI=1S/C16H15Cl2N.ClH/c17-14-7-5-10(9-15(14)18)11-6-8-16(19)13-4-2-1-3-12(11)13;/h1-5,7,9,11,16H,6,8,19H2;1H/t11-,16+;/m1./s1
InChIKeyYKXHIERZIRLOLD-VAGBGMFXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S,4R)-N-Desmethyl Sertraline Hydrochloride (CAS 675126-07-5): Procurement-Relevant Profile for the Principal Active Metabolite of Sertraline


(1S,4R)-N-Desmethyl Sertraline Hydrochloride is the primary active metabolite of the selective serotonin reuptake inhibitor (SSRI) sertraline, formed via N-demethylation [1]. This chiral compound is used as a research tool in pharmacokinetic studies, drug-drug interaction investigations, and as a reference standard for analytical method development . As a metabolite, it accumulates to higher plasma concentrations than the parent drug and exhibits a distinct pharmacological profile [2].

Why (1S,4R)-N-Desmethyl Sertraline Hydrochloride Cannot Be Interchanged with Other Sertraline Metabolites or Related Compounds


(1S,4R)-N-Desmethyl Sertraline Hydrochloride is a specific stereoisomer of the desmethyl metabolite. Its pharmacological profile, particularly its balanced inhibition of serotonin and norepinephrine transporters (IC50 values of 19 nM and 35 nM, respectively) , differs substantially from the parent drug sertraline (SERT Ki = 3 nM) [1] and from other stereoisomers such as (1R,4R)-N-desmethyl sertraline, which is considered largely inactive [2]. Furthermore, its extended terminal half-life of 62-104 hours [3] profoundly impacts its accumulation profile compared to the ~26-hour half-life of sertraline [4]. These quantitative differences render generic substitution or interchange with other analogs inappropriate for applications requiring precise pharmacokinetic modeling, transporter profiling, or analytical method validation.

Quantitative Evidence for (1S,4R)-N-Desmethyl Sertraline Hydrochloride Differentiation


Serotonin Transporter (SERT) Inhibition Potency: A 5.7-Fold Reduction Relative to Sertraline

(1S,4R)-N-Desmethyl Sertraline inhibits the serotonin transporter (SERT) with an IC50 of 19 nM . This represents a 5.7-fold reduction in potency compared to the parent compound sertraline, which has a reported SERT Ki of 3.3 nM [1] or IC50 of 3.4 nM [2]. In vivo, this translates to desmethylsertraline being 10- to 20-fold less potent than sertraline at blocking central serotonin reuptake [3].

Serotonin Transporter SERT Reuptake Inhibition IC50

Norepinephrine Transporter (NET) Inhibition: A Dual Transporter Profile Absent in the Parent Drug

(1S,4R)-N-Desmethyl Sertraline inhibits the norepinephrine transporter (NET) with an IC50 of 35 nM . In contrast, sertraline exhibits weak NET inhibition, with a reported Ki of 420 nM [1] or 260 nM [2], representing a 7.4- to 12-fold increase in potency for the metabolite. This confers a more balanced serotonin-norepinephrine reuptake inhibition profile, with a SERT/NET potency ratio of approximately 1.8, compared to >100 for sertraline [3].

Norepinephrine Transporter NET Dual Inhibition SNDRI

Extended Terminal Elimination Half-Life: 62-104 Hours vs. 22-36 Hours for Sertraline

The terminal elimination half-life of N-desmethylsertraline ranges from 62 to 104 hours [1]. This is approximately 2.4- to 4.7-fold longer than the half-life of sertraline, which is 22-36 hours [2]. As a result, N-desmethylsertraline accumulates to a greater concentration in plasma than the parent drug at steady state [3], with a mean ratio of N-desmethylsertraline to sertraline AUC24 of approximately 1.5-2.0 [4].

Pharmacokinetics Half-Life Accumulation Drug Monitoring

Metabolic Pathway Dependence: Primarily CYP2B6 and CYP2C19, Distinct from Sertraline

N-desmethylsertraline is formed primarily by CYP2B6, with lesser contributions from CYP2C19, CYP2C9, CYP3A4, and CYP2D6 [1]. This contrasts with the broader metabolic profile of sertraline, which is metabolized by multiple CYP isoforms [2]. The formation clearance of N-desmethylsertraline is significantly reduced in individuals with CYP2B6 and CYP2C19 polymorphisms [3]. Importantly, the intraindividual coefficient of variation for the N-desmethylsertraline/sertraline ratio is only 19%, indicating stable metabolism within an individual over time [4].

CYP2B6 CYP2C19 Metabolism Pharmacogenomics

In Vivo Serotonergic Activity: Negligible Contribution to Central 5-HT Reuptake Blockade

In rat brain microdialysis studies, desmethylsertraline (1, 3.2, and 10 mg/kg s.c.) produced no significant increase in extracellular serotonin (5-HT) or decrease in 5-HIAA, whereas sertraline produced a dose-dependent effect [1]. Similarly, in electrophysiological recordings, desmethylsertraline had no effect on dorsal raphe neuronal firing at a dose (1,000 μg/kg i.v.) nearly 20-fold higher than the ED50 for sertraline (52 μg/kg) [2]. These data indicate that despite measurable in vitro SERT inhibition, the compound does not contribute meaningfully to central serotonergic effects in vivo.

In Vivo Pharmacology Microdialysis 5-HT Electrophysiology

Chiral Purity and Stereochemical Specificity: (1S,4R) Isomer Activity vs. Inactive (1R,4R) Isomer

The (1S,4R) stereoisomer of N-desmethyl sertraline is the pharmacologically active form, whereas the (1R,4R) isomer is considered largely inactive [1]. The (1S,4R) isomer is the primary metabolite formed from the therapeutically active (1S,4S)-sertraline [2]. This stereochemical specificity necessitates the use of high-purity (>99%) (1S,4R)-N-Desmethyl Sertraline Hydrochloride as a reference standard in chiral chromatographic separations and for accurate quantification in biological matrices, as the presence of other isomers would compromise assay accuracy .

Stereochemistry Chiral Purity Isomer Activity Analytical Standard

Recommended Application Scenarios for (1S,4R)-N-Desmethyl Sertraline Hydrochloride Based on Quantitative Evidence


Analytical Reference Standard for LC-MS/MS Quantification in Pharmacokinetic Studies

Use as a high-purity (>99%) reference standard for the quantification of the active metabolite in human plasma. The extended half-life (62-104 hours) [1] necessitates precise measurement at later time points in pharmacokinetic studies. The low intraindividual variability (CV = 19%) in the metabolite-to-parent ratio [2] makes it a reliable marker for assessing metabolic stability in long-term studies.

Probe Substrate for CYP2B6 and CYP2C19 Activity in In Vitro Metabolism Studies

Employ as a probe substrate to assess CYP2B6 and CYP2C19 activity in human liver microsomes or recombinant enzyme systems. The formation of N-desmethylsertraline is primarily catalyzed by these isoforms [3], and its production can be used to screen for potential drug-drug interactions or to characterize polymorphic variants.

Negative Control for Serotonergic Effects in In Vivo Neuropharmacology

Utilize as a negative control in rodent studies investigating central serotonergic mechanisms. Despite measurable in vitro SERT inhibition (IC50 = 19 nM) , the compound does not elevate extracellular serotonin or inhibit dorsal raphe firing in vivo even at high doses [4]. This allows researchers to dissect the contribution of the parent drug from that of its metabolite.

Tool Compound for Investigating SERT/NET Dual Inhibition

Use as a tool compound to study the pharmacological consequences of dual serotonin and norepinephrine transporter inhibition. With a SERT/NET potency ratio of approximately 1.8 [5], it provides a balanced profile distinct from sertraline, enabling exploration of the role of NET inhibition in antidepressant efficacy or adverse effects.

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